Orcinol Glucoside

Description

This compound has been reported in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.

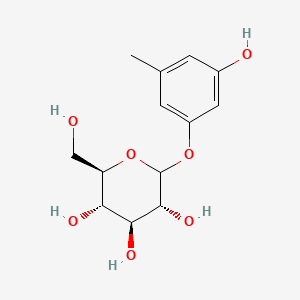

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXIGTCAQNODGD-UJPOAAIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-33-7 | |

| Record name | 21082-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Orcinol Glucoside: A Technical Overview for Scientific Professionals

An In-depth Guide to the Chemical Structure, Properties, and Biological Significance of a Promising Natural Compound

Orcinol glucoside, also known as Sakakin, is a phenolic glycoside naturally occurring in various plants, most notably in the rhizomes of Curculigo orchioides[1][2][3][4]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antidepressant, immunomodulatory, and antiosteoporotic properties[1][2][3][4][5]. This technical guide provides a comprehensive overview of its chemical structure, quantitative data, relevant experimental protocols, and its role in key signaling pathways, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally composed of an orcinol (3,5-dihydroxytoluene) core linked to a β-D-glucopyranoside moiety via an O-glycosidic bond[6][7].

The detailed chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | [6][7] |

| Molecular Weight | 286.28 g/mol | [2][6] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | [6] |

| CAS Number | 21082-33-7 | [6][7][8] |

| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [6] |

| InChIKey | YTXIGTCAQNODGD-UJPOAAIJSA-N | [6][7] |

| Appearance | White solid powder | [9] |

| Solubility | Sparingly soluble in DMSO and PBS (pH 7.2)[7]. Soluble in DMSO (≥28.6 mg/mL), Ethanol (≥11.3 mg/mL), and Water (≥12.32 mg/mL)[10]. | |

| LC-MS Precursor (m/z) | [M+H]⁺: 287.1125[6], [M+NH₄]⁺ available[6]. |

Biological Activity and Signaling Pathways

Research has elucidated that this compound exerts its biological effects through the modulation of specific cellular signaling pathways. A prominent mechanism is its influence on the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination. This compound has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes through this pathway[5][8][11]. Additionally, it has been reported to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, suggesting its therapeutic potential in senile osteoporosis[5].

Caption: Wnt/β-catenin pathway activated by this compound.

Experimental Protocols

Extraction of this compound from Curculigo orchioides

This protocol is adapted from methodologies described in the literature for isolating this compound from its natural source[12].

-

Plant Material Preparation: Collect and dry the rhizomes or leaves of Curculigo orchioides. Grind the dried plant material into a fine powder.

-

Solvent Extraction:

-

Method A (Ethanol Extraction): Macerate 1 gram of the powdered plant material in 50 mL of ethanol. The duration of extraction may vary and should be optimized[12].

-

Method B (Methanol Soxhlet Extraction): For potentially higher yields, utilize a Soxhlet apparatus with 100% methanol as the solvent[1].

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a method for the precise quantification of this compound in biological matrices, such as plasma[13][14].

-

Chromatographic System: Waters Acquity UPLC H-Class Xevo TQD triple quadrupole mass spectrometer system[13][14].

-

Column: Waters ACQUITY UPLC BEH C18 column (1.8 µm)[13][14].

-

Mobile Phase: A gradient elution using an aqueous solution of 0.1% formic acid (Solvent A) and acetonitrile (Solvent B)[12].

-

Gradient Program:

-

0-3 min: 7% B

-

3-17 min: 7% to 17% B

-

17-22 min: 17% to 90% B

-

22-25 min: Hold at 90% B

-

25-30 min: 90% to 7% B[12].

-

-

-

Flow Rate: 1 mL/min[12].

-

Injection Volume: 1 µl[14].

-

Mass Spectrometry Parameters:

-

Data Acquisition and Analysis: Utilize software such as Masslynx for data collection and analysis[13][14].

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of this compound on the viability of cell lines, such as RAW264.7 cells[5].

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours). Include appropriate controls (e.g., vehicle control, positive control like N-acetylcysteine if studying oxidative stress).

-

CCK-8 Reagent Addition: Following treatment, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a spectrophotometer. Cell viability is proportional to the absorbance reading.

References

- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 5. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:21082-33-7 | ChemNorm [chem-norm.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

The Unveiling of Orcinol Glucoside Production: A Deep Dive into the Biosynthesis Pathway in Curculigo orchioides

For Immediate Release

Kunming, Yunnan – November 19, 2025 – A groundbreaking study has successfully elucidated the complete biosynthetic pathway of orcinol glucoside, a potent antidepressant compound found in the traditional Chinese herb Curculigo orchioides. This technical guide provides an in-depth analysis of the key enzymes involved, the metabolic engineering strategies for its heterologous production, and detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Curculigo orchioides, commonly known as "Xianmao," has a long history in traditional medicine for treating various ailments, including mental fatigue.[1] The primary active ingredient, this compound (OG), has garnered significant interest for its notable antidepressant effects.[1][2] However, the low abundance of OG in its natural source has hampered its large-scale production and clinical application. A recent study has paved the way for overcoming this challenge by identifying the key biosynthetic genes and successfully engineering the production of OG in the yeast Yarrowia lipolytica, achieving yields approximately 6,400-fold higher than through plant extraction.[1][2]

The Core Biosynthetic Pathway

The biosynthesis of this compound in Curculigo orchioides is a two-step enzymatic process. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form orcinol, which is then glycosylated to yield this compound.[1]

The two key enzymes orchestrating this pathway are Orcinol Synthase (ORS) and a UDP-dependent glycosyltransferase (UGT).[1][2]

Key Enzymes in this compound Biosynthesis

A pivotal study combined transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays to identify the specific enzymes from C. orchioides responsible for OG biosynthesis.[2]

CorcORS: The Orcinol Synthase

CorcORS is a type III polyketide synthase (PKS) that catalyzes the formation of orcinol from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] The identification of the corresponding gene, CorcORS, was a crucial step in understanding and reconstructing the pathway.

CorcUGT31: The UDP-dependent Glycosyltransferase

The final step in the biosynthesis is the glycosylation of orcinol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase, identified as CorcUGT31.[1] This enzyme transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol, forming this compound.

Heterologous Production in Yarrowia lipolytica

The elucidation of the biosynthetic pathway has enabled the heterologous production of this compound in the biotech-friendly yeast Yarrowia lipolytica.[2] This was achieved through the co-expression of CorcORS and CorcUGT31. Further metabolic engineering and fermentation optimization led to a significant increase in OG production.

Quantitative Data on this compound Production

The following table summarizes the production of this compound and related metabolites in engineered Yarrowia lipolytica strains, showcasing the impact of different metabolic engineering strategies.

| Strain | Engineering Strategy | Orcinol (mg/L) | This compound (mg/L) | Triacetic Acid Lactone (mg/L) |

| YL-G1 | Co-expression of CorcORS and CorcUGT31 | 1.2 | 430.5 | 15.3 |

| YL-G2 | Overexpression of acetyl-CoA carboxylase (ACC1) | 2.1 | 680.2 | 25.7 |

| YL-G3 | Overexpression of ATP-citrate lyase (ACL1) | 3.5 | 890.6 | 31.2 |

| YL-G4 | Combined overexpression of ACC1 and ACL1 | 4.8 | 1250.4 | 45.8 |

| YL-G12 | Multi-copy integration of the OG pathway | 15.2 | 43460 | 98.7 |

Data extracted from Chen et al., 2023.

The final engineered strain, YL-G12, achieved an impressive titer of 43.46 g/L of this compound in fed-batch fermentation, a yield that is approximately 6,400 times higher than that obtained from the roots of C. orchioides.[1][2]

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the identification and characterization of the this compound biosynthetic pathway.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA was extracted from the roots and leaves of C. orchioides. Transcriptome sequencing was performed to generate a database of unigenes.

-

Candidate Gene Screening: The transcriptome data was mined for sequences homologous to known type III PKSs and UGTs. This resulted in the identification of several candidate CorcORS and CorcUGT genes.

Gene Cloning and Heterologous Expression

-

Gene Cloning: The full-length coding sequences of the candidate genes were amplified from C. orchioides cDNA.

-

Vector Construction: The amplified gene sequences were cloned into expression vectors suitable for E. coli (for enzyme characterization) and Y. lipolytica (for production).

-

Protein Expression and Purification: The expression vectors were transformed into E. coli BL21(DE3). The recombinant proteins were expressed and purified using affinity chromatography.

In Vitro Enzyme Assays

-

CorcORS Assay: The activity of purified CorcORS was assayed in a reaction mixture containing acetyl-CoA, malonyl-CoA, and the purified enzyme. The reaction products were analyzed by HPLC to detect the formation of orcinol.

-

CorcUGT Assay: The activity of purified CorcUGT candidates was assayed using orcinol and UDP-glucose as substrates. The formation of this compound was monitored by HPLC and confirmed by mass spectrometry.[3]

Metabolic Engineering of Y. lipolytica

The following diagram illustrates the workflow for engineering Y. lipolytica for enhanced this compound production.

Conclusion

The successful elucidation of the this compound biosynthetic pathway in Curculigo orchioides and its subsequent reconstruction in Yarrowia lipolytica represents a significant advancement in the production of this valuable pharmaceutical compound. This technical guide provides a comprehensive overview of the key scientific breakthroughs, from the identification of the core enzymes to the development of a high-yield microbial cell factory. The detailed data and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in the field of natural product biosynthesis and metabolic engineering.

References

- 1. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

- 3. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

The Pharmacological Profile of Orcinol Glucoside: A Technical Guide for Researchers

A Comprehensive Overview of Preclinical Findings and Therapeutic Potential

Abstract

Orcinol glucoside, a naturally occurring phenolic glycoside predominantly isolated from the rhizomes of Curculigo orchioides, has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2][3] Preclinical investigations have elucidated its therapeutic potential in several key areas, including the management of osteoporosis, anxiety, and depression.[1][2][4][5][6] Mechanistically, this compound has been shown to modulate a range of signaling pathways, underscoring its multifaceted effects at the cellular and molecular levels. This technical guide provides an in-depth review of the current understanding of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of this natural compound.

Pharmacological Properties and Therapeutic Targets

This compound has demonstrated significant therapeutic potential in preclinical models of several chronic diseases. The primary areas of investigation include its anti-osteoporotic, anxiolytic, and antidepressant effects.

Anti-Osteoporotic Activity

Multiple studies have highlighted the efficacy of this compound in mitigating bone loss, particularly in models of senile and postmenopausal osteoporosis.[1][3] Its primary mechanisms of action in bone remodeling include the promotion of osteoblast differentiation and the inhibition of osteoclastogenesis and bone resorption.[1][3][6]

Anxiolytic and Antidepressant Effects

This compound has been shown to exhibit significant anxiolytic and antidepressant properties in rodent models.[2][4][5][7][8] Notably, these effects are achieved without inducing sedation, a common side effect of many anxiolytic drugs.[2][4] The compound has been observed to modulate behavioral deficits associated with chronic stress.[7][8]

Antioxidant Activity

The antioxidant properties of this compound are a recurring theme in the literature and are thought to contribute to its therapeutic effects in various disease models.[1][2][3] It has been shown to attenuate oxidative stress, a key pathological factor in age-related disorders such as osteoporosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological effects of this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Pharmacological Effect | Animal Model | Dose(s) | Key Quantitative Outcomes | Reference(s) |

| Anxiolytic | Mice (Elevated Plus-Maze Test) | 5, 10, and 20 mg/kg | Increased time spent in and entries into open arms. | [2][4] |

| Anxiolytic | Mice (Hole-Board Test) | 5 and 10 mg/kg | Increased number of head-dips. | [2][4] |

| Antidepressant | Rats (Chronic Unpredictable Mild Stress) | Not specified | Improved depressive behavior by down-regulating HPA axis over-activity and increasing BDNF expression. | [7] |

| Anti-osteoporotic | SAMP6 Mice (Senile Osteoporosis) | Not specified | Attenuated bone loss. | [1] |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration(s) | Key Quantitative Outcomes | Reference(s) |

| RAW264.7 (pre-osteoclasts) | This compound | 1, 5, and 10 µM | No cytotoxic effects observed after 72 hours. | [1] |

| RAW264.7 (pre-osteoclasts) | H₂O₂ | 20 µM | No cytotoxic effects observed after 72 hours. | [1] |

| MC3T3-E1 (pre-osteoblasts) | Not specified | Not specified | Promoted osteoblast formation. | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of bone metabolism, this compound has been shown to facilitate the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while preventing adipogenesis via the Wnt/β-catenin signaling pathway.[1][6]

Nrf2/Keap1 and mTOR Signaling Pathways

This compound has been demonstrated to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, thereby preventing bone loss in senile osteoporosis.[1][9]

PI3K/Akt Signaling Pathway

The mechanism of action of this compound in osteoporosis may also be related to the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[10]

Other Implicated Pathways

Network pharmacology studies have also suggested the involvement of the advanced glycation end-product (AGE)-AGE receptor (RAGE) signaling pathway and the interleukin-17 (IL-17) signaling pathway in the anti-osteoporotic effects of this compound.[10]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vivo Osteoporosis Model and Micro-Computed Tomography (Micro-CT) Analysis

-

Animal Model: Senescence-accelerated mouse prone 6 (SAMP6) mice are commonly used as a model for senile osteoporosis.[1]

-

Treatment: this compound is administered orally.

-

Bone Microarchitecture Analysis:

-

Sample Preparation: Distal femurs are dissected and fixed in 10% neutral buffered formalin.

-

Scanning: High-resolution micro-CT is performed to obtain 3D images of the trabecular bone.

-

Analysis: Key bone morphometric parameters are quantified, including:

-

Bone Mineral Density (BMD)

-

Bone Volume/Tissue Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

In Vitro Osteoclastogenesis and TRAP Staining

-

Cell Culture: RAW264.7 cells, a murine macrophage cell line, are used as osteoclast precursors.

-

Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and hydrogen peroxide (H₂O₂) to induce differentiation into osteoclasts.[1]

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Cells are incubated with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in an acidic buffer.

-

Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.

-

Cell Viability Assessment (CCK-8 Assay)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound.

-

CCK-8 Addition: CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound (e.g., Cyclin D1, CDK4, Nrf2, Keap1, mTOR).[1][10]

-

Procedure:

-

Protein Extraction: Total protein is extracted from treated cells or tissues.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

HPLC-MS for Pharmacokinetic Studies

-

Purpose: To quantify the concentration of this compound in biological samples (e.g., plasma) to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative analysis of this compound.[11]

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile with significant therapeutic potential, particularly in the fields of bone health and neuroscience. Its ability to modulate multiple signaling pathways highlights its pleiotropic effects and suggests a broad range of potential clinical applications. Future research should focus on further elucidating the intricate molecular mechanisms underlying its pharmacological activities, optimizing its pharmacokinetic properties, and transitioning these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The development of robust and scalable methods for its synthesis or extraction will also be critical for its translation into a therapeutic agent.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. ihisto.io [ihisto.io]

- 12. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant Mechanism of Orcinol Glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol glucoside, a phenolic compound isolated from the rhizome of Curculigo orchioides, has emerged as a promising natural product with significant antidepressant-like activity. Preclinical studies have elucidated a multi-target mechanism of action that diverges from classical monoaminergic modulation. This technical guide provides an in-depth analysis of the core molecular mechanisms, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. The primary mechanisms of this compound's antidepressant effect involve the normalization of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic signaling in the hippocampus.

Core Mechanisms of Action

This compound exerts its antidepressant effects through two primary, interconnected pathways:

-

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic stress is a major contributing factor to the pathophysiology of depression, leading to hyperactivation of the HPA axis. This compound has been shown to down-regulate this hyperactivity.[1][2] This is evidenced by a significant reduction in serum corticosterone (CORT), the primary stress hormone in rodents, and a decrease in the mRNA expression of corticotropin-releasing hormone (CRH) in the hypothalamus.[1][2] By attenuating the stress-induced cascade, this compound helps to restore homeostasis within this critical neuroendocrine system.

-

Enhancement of Neurotrophic Signaling: The neurotrophic hypothesis of depression posits that a reduction in brain-derived neurotrophic factor (BDNF) in key brain regions, such as the hippocampus, contributes to depressive symptoms. This compound has been demonstrated to up-regulate the expression of BDNF in the hippocampus of chronically stressed rodents.[1][2] This increase in BDNF activates downstream signaling cascades, including the Tropomyosin receptor kinase B (TrkB) and Extracellular signal-regulated kinase (ERK1/2) pathways, leading to increased phosphorylation of cAMP response element-binding protein (CREB).[1][2] This signaling cascade is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depression.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound in rodent models of depression.

Table 1: Effects of this compound on HPA Axis Function in a Chronic Unpredictable Mild Stress (CUMS) Model in Rats

| Treatment Group | Dose (mg/kg) | Serum Corticosterone (CORT) Levels | Hypothalamic CRH mRNA Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Increased | Significantly Increased |

| CUMS + this compound | 1.5 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 2: Effects of this compound on Hippocampal Neurotrophic Factor Expression in a CUMS Model in Rats

| Treatment Group | Dose (mg/kg) | Hippocampal BDNF Protein Expression | Hippocampal p-ERK1/2 Protein Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Decreased | Significantly Decreased |

| CUMS + this compound | 1.5 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 3: Behavioral Effects of this compound in a CUMS Model in Mice

| Treatment Group | Sucrose Preference (%) | Immobility Time in Forced Swim Test (s) | Immobility Time in Tail Suspension Test (s) |

| Control | High | Low | Low |

| CUMS + Vehicle | Significantly Decreased | Significantly Increased | Significantly Increased |

| CUMS + this compound | Significantly Increased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Wang et al., 2021.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

Unveiling Orcinol Glucoside: A Journey from Traditional Medicine to Modern Research

For Immediate Release

This technical whitepaper provides an in-depth guide to the history, discovery, and ongoing research of orcinol glucoside, a phenolic glycoside with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document details the scientific journey of this compound from its initial isolation to the elucidation of its complex biological mechanisms.

Introduction: From Ancient Herb to Purified Compound

This compound is a naturally occurring phenolic glycoside predominantly found in the rhizomes of Curculigo orchioides, a plant with a long history of use in traditional medicine. Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for many of the plant's observed therapeutic effects. This document traces the scientific milestones in the discovery and investigation of this promising molecule.

The Discovery and Early Research of this compound

The initial isolation and characterization of the chemical constituents of Curculigo orchioides rhizomes were pioneering efforts in the field of phytochemistry. While the exact first isolation of this compound is not definitively documented in readily available literature, early phytochemical investigations of Curculigo orchioides laid the groundwork for its discovery.

One of the seminal works in this area was published in 1976 by Tiwari and Misra in the journal Planta Medica. Their research, titled "Structural studies of the constitutents of the rhizomes of Curculigo orchiodes," was a significant contribution to the understanding of the plant's chemical composition. While the full text of this foundational paper is not widely accessible, numerous subsequent studies have cited it as a key reference in the phytochemistry of Curculigo orchioides.

Early Isolation and Structural Elucidation Methodologies

The experimental protocols of the mid-20th century for isolating and characterizing natural products were foundational to modern techniques. Based on common practices of the era for the isolation of phenolic glycosides, the following represents a likely methodology employed by early researchers like Tiwari and Misra.

Experimental Protocol: Classical Isolation and Characterization of this compound

-

Extraction:

-

Air-dried and powdered rhizomes of Curculigo orchioides were subjected to solvent extraction.

-

A typical solvent choice for phenolic glycosides would have been a polar solvent such as ethanol or methanol, often in a Soxhlet apparatus for exhaustive extraction.

-

The resulting crude extract would then be concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract would be successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, would be expected to partition into the more polar fractions, such as the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction would then be subjected to column chromatography for further purification.

-

Common stationary phases of the time included silica gel or alumina.

-

Elution would be carried out with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions would be collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Crystallization:

-

The purified fractions containing this compound would be concentrated, and the compound would be crystallized from a suitable solvent or solvent mixture to obtain a pure crystalline solid.

-

-

Structural Elucidation:

-

Chemical Methods:

-

Hydrolysis: Acid hydrolysis of the glycoside would yield the aglycone (orcinol) and the sugar moiety (glucose). The sugar could be identified by paper chromatography and comparison with authentic samples.

-

Derivatization: Formation of derivatives, such as acetates or methyl ethers, followed by melting point determination and elemental analysis, was a common practice for structural confirmation.

-

-

Spectroscopic Methods (Emerging at the time):

-

Ultraviolet (UV) Spectroscopy: To determine the presence of a phenolic chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), aromatic rings, and glycosidic linkages (C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in its early stages): ¹H NMR spectroscopy would have been used to determine the number and types of protons in the molecule, providing crucial information about the aromatic and sugar components.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Physicochemical Properties and Quantitative Data

This compound's physical and chemical properties have been well-characterized in numerous studies. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 185-187 °C | |

| Solubility | Soluble in water, methanol, ethanol | |

| UV λmax (MeOH) | 210, 274 nm |

Table 1: Physicochemical Properties of this compound

Quantitative analysis of this compound in Curculigo orchioides rhizomes has been performed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

| Analytical Method | Sample Origin | This compound Content (mg/g dry weight) | Reference |

| HPLC-UV | China | 1.5 - 4.5 | |

| HPTLC | India | 2.8 | |

| LC-MS/MS | China | 3.2 |

Table 2: Quantitative Analysis of this compound in Curculigo orchioides

Biological Activities and Mechanisms of Action

Extensive research has revealed a broad spectrum of pharmacological activities for this compound, positioning it as a promising candidate for drug development.

Anti-osteoporotic Activity and the Wnt/β-catenin Signaling Pathway

This compound has demonstrated significant potential in the treatment of osteoporosis. It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation, while inhibiting their differentiation into adipocytes. This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.

Synthesis of Orcinol Glucoside and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol glucoside, a naturally occurring phenolic glycoside found in plants such as Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including antidepressant and anti-osteoporotic effects. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It details both chemical and enzymatic methodologies, offering specific experimental protocols for their synthesis. Quantitative data from the literature is summarized for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the putative signaling pathway of this compound through detailed diagrams, providing a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Orcinol (3,5-dihydroxytoluene) is a phenolic compound that serves as a precursor to a variety of natural products. Its glycosylated form, this compound, has been identified as a major active constituent in several medicinal plants. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of orcinol, often enhancing its bioavailability and biological activity. Recent studies have highlighted the potential of this compound in modulating the Wnt/β-catenin signaling pathway, which is crucial in bone metabolism, suggesting its therapeutic potential for osteoporosis.

This guide explores the primary methods for the synthesis of this compound: traditional chemical synthesis and modern enzymatic approaches. Chemical synthesis, often employing methods like the Koenigs-Knorr reaction, offers a versatile route to various glycosides. Enzymatic synthesis, on the other hand, provides a highly specific and environmentally benign alternative, utilizing enzymes such as glucosyltransferases. A notable derivative, orcinol-1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, has also been isolated from natural sources, indicating the potential for further structural diversification.

Chemical Synthesis of this compound

The chemical synthesis of O-aryl glucosides like this compound typically involves the coupling of a protected glycosyl donor with the phenolic aglycone, orcinol. The Koenigs-Knorr reaction is a classic and widely used method for this purpose.

General Principles of the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the condensation of a glycosyl halide (typically a bromide or chloride) with an alcohol or a phenol in the presence of a promoter, usually a heavy metal salt such as silver carbonate or silver oxide. The reaction proceeds via an SN2-like mechanism, often with the participation of a neighboring acetyl group at the C-2 position of the glucose donor, which leads to the formation of a 1,2-trans-glycosidic linkage (a β-glucoside in the case of glucose).

Experimental Protocol: Synthesis of Orcinol β-D-Glucoside (Representative)

This protocol is a representative procedure based on the principles of the Koenigs-Knorr reaction for phenolic glycosylation.

Step 1: Preparation of Acetobromoglucose (Glycosyl Donor)

-

To a solution of β-D-glucose pentaacetate (1.0 eq) in glacial acetic acid, add a solution of hydrobromic acid in acetic acid (33%, 1.2 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.

-

Pour the reaction mixture into ice-water and stir vigorously.

-

Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum to yield acetobromoglucose.

Step 2: Glycosylation of Orcinol

-

Dissolve orcinol (1.0 eq) and acetobromoglucose (1.2 eq) in a dry, aprotic solvent such as dichloromethane or toluene.

-

Add a promoter, such as silver(I) carbonate (1.5 eq) or a mixture of silver(I) oxide and iodine, to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected this compound in dry methanol.

-

Add a catalytic amount of sodium methoxide in methanol (25% w/v) until the pH reaches 9-10.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deacetylation by TLC.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (using a solvent system such as dichloromethane:methanol) to afford pure orcinol β-D-glucoside.

Quantitative Data for Chemical Synthesis

| Step | Reactants | Key Reagents/Catalysts | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Glycosylation | Orcinol, Acetobromoglucose | Silver Carbonate | Dichloromethane | 24-48 | 25 | 60-80 (Typical) | [1] |

| Deprotection | Protected this compound | Sodium Methoxide | Methanol | 2-4 | 25 | >90 (Typical) | [1] |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly regioselective and stereoselective alternative to chemical methods, avoiding the need for protecting groups and often proceeding under milder reaction conditions. UDP-dependent glycosyltransferases (UGTs) are particularly effective for this purpose.

Identification of a Specific UGT for this compound Synthesis

A study on the biosynthesis of this compound in Curculigo orchioides led to the identification of several candidate UGTs. Among them, CorcUGT31 was found to be highly efficient in catalyzing the glucosylation of orcinol to produce this compound.[2]

Experimental Protocol: In Vitro Enzymatic Synthesis of this compound

This protocol is based on the in vitro enzyme activity assay described for CorcUGT31.[2]

Step 1: Expression and Purification of Recombinant CorcUGT31

-

Clone the codon-optimized gene sequence of CorcUGT31 into a suitable expression vector (e.g., pET-28a(+)) with a His-tag.

-

Transform the expression vector into a suitable host, such as E. coli BL21(DE3).

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37 °C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16 °C for 16-20 hours.

-

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the His-tagged CorcUGT31 protein using a Ni-NTA affinity chromatography column.

-

Dialyze the purified protein against a suitable storage buffer and confirm its purity by SDS-PAGE.

Step 2: In Vitro Glucosylation Reaction

-

Prepare a reaction mixture containing:

-

Orcinol (sugar acceptor): 1 mM

-

Uridine diphosphate glucose (UDP-glucose, sugar donor): 2 mM

-

Purified recombinant CorcUGT31: ~30 µg/mL

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction mixture at 30 °C for 12 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the formation of this compound by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Enzymatic Synthesis

| Enzyme | Substrates | pH | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| CorcUGT31 | Orcinol, UDP-Glucose | 7.5 | 30 | 12 | 96 | [2] |

Derivatives of this compound

While the synthesis of various derivatives of this compound is plausible, detailed synthetic reports are scarce in the literature. One naturally occurring derivative has been identified:

-

Orcinol-1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside : This compound was isolated from the rhizomes of Curculigo orchioides.[3] Its structure indicates an additional apiose sugar moiety attached to the glucose of this compound. The synthesis of such a disaccharide glycoside would require a more complex multi-step chemical or enzymatic approach.

Signaling Pathway and Experimental Workflows

Putative Wnt/β-Catenin Signaling Pathway Involving this compound

Disclaimer: The primary research article describing the interaction of this compound with the Wnt/β-catenin signaling pathway has been retracted due to concerns about data integrity. The following pathway is presented as a hypothetical model based on the information available in the retracted article's abstract and should be interpreted with caution.

This compound is suggested to promote the differentiation of mesenchymal stem cells into osteoblasts by activating the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow: Chemical Synthesis

The following diagram illustrates a typical workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

The following diagram outlines the key steps in the enzymatic synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, covering both chemical and enzymatic approaches. The Koenigs-Knorr reaction remains a viable, albeit multi-step, method for chemical synthesis. The advent of enzymatic synthesis, particularly with the identification of specific UGTs like CorcUGT31, presents a more efficient and environmentally friendly alternative. The exploration of this compound's biological activities, including its potential role in the Wnt/β-catenin signaling pathway, underscores the importance of robust synthetic methods to access this and related compounds for further pharmacological investigation. Future work in this area may focus on the development of more efficient one-pot chemical syntheses and the exploration of a wider range of glycosyltransferase enzymes for the production of novel this compound derivatives.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

The Therapeutic Potential of Orcinol Glucoside in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge.[1][2] These disorders are characterized by the progressive loss of structure and function of neurons.[1][3] Key pathological drivers include oxidative stress, chronic neuroinflammation, and protein aggregation.[1][2][3] Orcinol glucoside, a natural phenolic glycoside, has demonstrated potent antioxidant and anti-inflammatory properties in various studies, suggesting its potential as a therapeutic agent for these devastating conditions.[4][5][6] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its potential therapeutic applications in neurodegenerative diseases. We will explore its impact on key signaling pathways, present available quantitative data, and detail relevant experimental protocols.

Introduction to Neurodegenerative Diseases and this compound

Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the central or peripheral nervous system.[1] Common features include the misfolding and aggregation of specific proteins, mitochondrial dysfunction, and neuronal cell death.[2][3] Two central pillars of neurodegenerative pathology are oxidative stress and neuroinflammation.[1][7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leading to cellular damage.[7] Neuroinflammation, often mediated by microglia and astrocytes, involves the release of pro-inflammatory cytokines that can exacerbate neuronal injury.[2][8]

This compound is a phenolic glycoside that can be isolated from several plant species.[9] It has been shown to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and antidepressant-like effects.[4][5][9][10] These properties make it a compelling candidate for investigation in the context of neurodegenerative diseases.

Molecular Mechanisms of this compound

The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to modulate key cellular pathways involved in oxidative stress and inflammation.

Antioxidant Effects via the Nrf2/Keap1 Signaling Pathway

Studies have shown that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[4][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress, a key pathological feature of neurodegenerative diseases.[4][6][7]

Anti-inflammatory and Autophagy Regulation through the mTOR Signaling Pathway

This compound has also been found to modulate the mammalian target of rapamycin (mTOR) signaling pathway.[4][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. In the context of neurodegeneration, its dysregulation has been implicated in processes like autophagy and inflammation. Research indicates that this compound can influence mTOR phosphorylation, thereby suppressing autophagy and inflammation in certain cell types.[4][6] The precise effects on neuronal autophagy, a critical process for clearing aggregated proteins, require further investigation.

Modulation of Neurotrophic Factors and HPA Axis

In studies related to depression, this compound has been shown to up-regulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB.[10] BDNF is crucial for neuronal survival, growth, and synaptic plasticity. Its upregulation could offer neuroprotective effects in the context of neurodegeneration. Furthermore, this compound has been observed to reverse the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in chronic stress and may contribute to neurodegenerative processes.[10]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from studies on this compound. It is important to note that these studies were not conducted in direct models of neurodegenerative diseases, but the data provides valuable insights into its dose-dependent biological activities.

Table 1: In Vivo Effects of this compound on Behavioral and Biochemical Parameters in a Mouse Model of Perimenopausal Depression [10]

| Parameter | Treatment Group (OVX-CUMS + OG) | Control Group (OVX-CUMS) | Effect of this compound |

| Sucrose Intake (Sucrose Preference Test) | Increased | Decreased | Improved anhedonia-like behavior |

| Immobility Time (Forced Swim Test) | Reduced | Increased | Antidepressant-like effect |

| Immobility Time (Tail Suspension Test) | Reduced | Increased | Antidepressant-like effect |

| Serum Estradiol (E2) | Increased | Decreased | Modulated HPO axis |

| Serum Follicle-Stimulating Hormone (FSH) | Decreased | Increased | Modulated HPO axis |

| Serum Luteinizing Hormone (LH) | Decreased | Increased | Modulated HPO axis |

| Serum Corticosterone (CORT) | Decreased | Increased | Reversed HPA axis hyperactivity |

| Serum Adrenocorticotropic Hormone (ACTH) | Decreased | Increased | Reversed HPA axis hyperactivity |

| Hippocampal BDNF Protein Expression | Up-regulated | Down-regulated | Enhanced neurotrophic support |

| Hippocampal TrkB Protein Expression | Up-regulated | Down-regulated | Enhanced neurotrophic signaling |

| Hippocampal p-CREB Protein Expression | Up-regulated | Down-regulated | Activated downstream signaling |

| Hippocampal p-ERK1/2 Protein Expression | Up-regulated | Down-regulated | Activated downstream signaling |

OVX-CUMS: Ovariectomy followed by chronic unpredictable mild stress. OG: this compound.

Table 2: In Vivo Effects of this compound in a Rat Model of Chronic Stress-Induced Depression [11]

| Parameter | Treatment Group (OG) | Control Group | Effect of this compound |

| Time in Open Arms (Elevated Plus-Maze) | Increased | Decreased | Anxiolytic effect |

| Entries into Open Arms (Elevated Plus-Maze) | Increased | Decreased | Anxiolytic effect |

| Number of Head-Dips (Hole-Board Test) | Increased | Decreased | Anxiolytic effect |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound in neurodegenerative disease models are not yet widely published, this section outlines general methodologies based on the cited literature for key experimental assays.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate neuronal or glial cells (e.g., SH-SY5Y, PC12, or BV-2 microglia) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48 hours). Include a vehicle control. To model neurotoxicity, cells can be co-treated with a toxic stimulus such as hydrogen peroxide (H2O2) for oxidative stress or lipopolysaccharide (LPS) for inflammation.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse the treated cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-mTOR, anti-BDNF, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Models and Behavioral Testing

-

Animal Models: To study neurodegenerative diseases, transgenic mouse models such as the 5XFAD or APP/PS1 models for Alzheimer's disease, or toxin-induced models like MPTP for Parkinson's disease, can be utilized.[12][13]

-

This compound Administration: this compound can be administered orally (gavage) or via intraperitoneal injection at various doses.

-

Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or Y-maze for spatial learning and memory. Motor function can be evaluated using the rotarod test or open-field test.[10][14]

Apoptosis Assays

-

Annexin V/PI Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[15][16]

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate assays to quantify the apoptotic cascade.[17]

Future Directions and Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2/Keap1 and mTOR signaling pathways.[4][6] While direct studies in the context of neurodegenerative diseases are currently limited, its established mechanisms of action target key pathological processes common to these disorders.

Future research should focus on:

-

Evaluating the efficacy of this compound in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases.

-

Investigating its ability to cross the blood-brain barrier.

-

Elucidating its specific effects on neuronal autophagy and proteostasis.

-

Exploring potential synergistic effects when combined with existing therapies.

References

- 1. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products in neurodegenerative diseases: recent advances and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroscirn.org [neuroscirn.org]

- 4. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound improves the depressive-like behaviors of perimenopausal depression mice through modulating activity of hypothalamic-pituitary-adrenal/ovary axis and activating BDNF- TrkB-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anxiolytic effects of this compound and orcinol monohydrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. biocompare.com [biocompare.com]

- 17. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Note: Quantification of Orcinol Glucoside in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Introduction

Orcinol glucoside, a major phenolic glucoside found primarily in the rhizomes of Curculigo orchioides, has garnered significant interest due to its diverse pharmacological activities, including antioxidant, immunomodulatory, anti-osteoporotic, and antidepressant effects.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control of herbal medicine, and phytochemical research.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Preparation:

-

A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL.[4]

-

Working standard solutions are prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.00625 to 0.1 mg/mL for the construction of a calibration curve.[5]

1.2. Plant Material and Extraction:

-

The plant material, typically the dried rhizomes of Curculigo orchioides, is ground into a fine powder.[2]

-

Soxhlet Extraction: 1 gram of the powdered plant material is extracted with 50 mL of 100% methanol for 2 hours using a Soxhlet apparatus.[1]

-

Ultrasonic Extraction: Alternatively, 1 gram of the powdered plant material can be extracted with 50 mL of ethanol in an ultrasonic bath.

-

The resulting extract is filtered through a 0.45 µm membrane filter prior to HPLC analysis.[1]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-VIS detector is used for the analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD or equivalent |

| Column | InertSustain C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) in a 10:90 (v/v) ratio[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | Ambient (or controlled at 30°C) |

| Detection Wavelength | 220 nm[1] |

| Injection Volume | 10 µL[1] |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The key validation parameters are:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard solution, and a sample extract to ensure no interfering peaks at the retention time of this compound.

-

Linearity: The linearity of the method is established by injecting a series of at least five concentrations of the standard solution.[5][7] The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[8]

-

Accuracy: The accuracy is determined by a recovery study, where a known amount of this compound standard is spiked into a pre-analyzed sample. The percentage recovery is then calculated.

-

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7] This is assessed by analyzing multiple replicates of a sample at the same concentration and expressing the results as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[6] These are typically determined based on the signal-to-noise ratio (usually 3:1 for LOD and 10:1 for LOQ).

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative results of this compound in Curculigo orchioides rhizome samples from different locations, as determined by the described HPLC method.

| Sample Origin | Extraction Method | Solvent | This compound Content (mg/g of dry weight) |

| Thuy Bang, Vietnam | Soxhlet | 100% Methanol | 9.16 ± 0.0189[1] |

| Huong Tho, Vietnam | Soxhlet | 100% Methanol | 1.27 ± 0.0020[1] |

| Yulin, Guangxi, China | Not Specified | Not Specified | up to 11.58[1] |

| Other sites in China | Not Specified | Not Specified | 0.333 to 2.854[1] |

Method Validation Parameters

This table presents the typical acceptance criteria for the validation of the HPLC method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999[8] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD (Signal-to-Noise) | ≥ 3:1 |

| LOQ (Signal-to-Noise) | ≥ 10:1 |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts using HPLC.

Caption: Workflow for HPLC quantification of this compound.

References

- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 4. scielo.br [scielo.br]

- 5. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]

- 6. m.youtube.com [m.youtube.com]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Orcinol Glucoside from Curculigo orchioides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol glucoside, a phenolic glucoside found in the rhizomes of Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including antidepressant and antiosteoporotic activities. These effects are partly attributed to its interaction with the Wnt/β-catenin signaling pathway. This document provides a detailed protocol for the isolation and purification of this compound from Curculigo orchioides rhizomes. The protocol is designed to yield a high-purity compound suitable for further research and drug development applications. Additionally, quantitative data on extraction yields and an overview of the compound's interaction with the Wnt/β-catenin signaling pathway are presented.

Data Presentation

The yield of this compound from Curculigo orchioides rhizomes can vary depending on the extraction method and the geographical origin of the plant material. The following table summarizes quantitative data from published studies.

| Extraction Solvent | Extraction Method | Plant Material Origin | This compound Yield (mg/g of dried rhizome) | Reference |

| 100% Methanol | Soxhlet Extraction | Thua Thien Hue, Vietnam | 1.27 - 9.16 | [1] |

| 70% Ethanol | Reduced Pressure Extraction (60°C) | Not Specified | Lower than 100% Methanol/Soxhlet | [1] |

| Ethanol | Not Specified | Yunnan, China | Not specified, but present in roots | [2] |

Experimental Protocols

This section details the methodology for the isolation and purification of this compound from the rhizomes of Curculigo orchioides.

Preparation of Plant Material

1.1. Obtain fresh rhizomes of Curculigo orchioides. 1.2. Wash the rhizomes thoroughly with distilled water to remove any soil and debris. 1.3. Slice the rhizomes into thin pieces and dry them in a hot air oven at 50-60°C until a constant weight is achieved. 1.4. Grind the dried rhizome pieces into a fine powder using a mechanical grinder. 1.5. Store the powdered material in an airtight container in a cool, dry place until further use.

Extraction of this compound

2.1. Solvent Extraction: 2.1.1. Place 100 g of the dried rhizome powder into a Soxhlet apparatus. 2.1.2. Extract the powder with 500 mL of 100% methanol for 6-8 hours.[1] 2.1.3. Alternatively, maceration can be performed by soaking the powder in methanol (1:10 w/v) for 48-72 hours with occasional shaking. 2.2. Concentration: 2.2.1. After extraction, filter the methanolic extract through Whatman No. 1 filter paper. 2.2.2. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic procedure is required for the isolation of pure this compound.

3.1. Silica Gel Column Chromatography (Initial Fractionation): 3.1.1. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). 3.1.2. Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry. 3.1.3. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. 3.1.4. Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the packed column. 3.1.5. Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol. 3.1.6. Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC). 3.1.7. Combine the fractions containing the target compound (phenolic glucosides typically elute in the more polar fractions).

3.2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation): 3.2.1. Swell Sephadex LH-20 beads in methanol for several hours. 3.2.2. Pack a column with the swollen Sephadex LH-20. 3.2.3. Dissolve the combined fractions from the silica gel column in a small volume of methanol. 3.2.4. Load the sample onto the Sephadex LH-20 column. 3.2.5. Elute the column with methanol. 3.2.6. Collect fractions and monitor by TLC. Combine the fractions that show a high concentration of the desired compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): 3.3.1. For final purification to achieve high purity, use a preparative HPLC system with a C18 column. 3.3.2. Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase. 3.3.3. The mobile phase can be a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape. 3.3.4. Inject the sample and collect the peak corresponding to this compound based on the retention time of a standard, if available, or by collecting and analyzing individual peaks.

Purity Analysis and Characterization

4.1. High-Performance Liquid Chromatography (HPLC): 4.1.1. Assess the purity of the isolated compound using an analytical HPLC system with a C18 column and a photodiode array (PDA) detector. 4.2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: 4.2.1. Confirm the identity and structure of the isolated this compound using mass spectrometry (for molecular weight determination) and 1H and 13C NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for isolating this compound.

Signaling Pathway

Disclaimer: The primary research article describing the activation of the Wnt/β-catenin pathway by this compound has been retracted due to concerns regarding image duplication.[3][4][5] While the proposed mechanism is presented here for informational purposes, the findings should be interpreted with caution. Further independent research is required to validate these results.

This compound is suggested to promote the differentiation of mesenchymal stem cells into osteoblasts by activating the canonical Wnt/β-catenin signaling pathway.[1][6][7] The proposed mechanism involves the promotion of β-catenin's translocation into the nucleus.

Caption: Proposed activation of Wnt/β-catenin pathway by this compound.

References

- 1. This compound facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Facilitates the Shift of MSC Fate to Osteoblast and Prevents Adipogenesis via Wnt/β-Catenin Signaling Pathway [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound facilitates the shift of MSC fate to osteoblast and prevents adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]